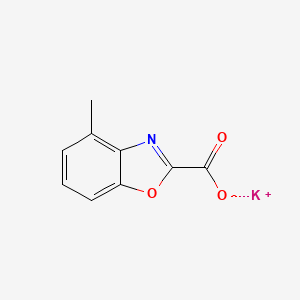

Potassium;4-methyl-1,3-benzoxazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium;4-methyl-1,3-benzoxazole-2-carboxylate is a chemical compound with the molecular formula C9H7NO3K. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings.

Métodos De Preparación

The synthesis of potassium;4-methyl-1,3-benzoxazole-2-carboxylate typically involves the reaction of 2-aminophenol with various aldehydes or ketones under specific conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding the desired product with high efficiency . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Potassium;4-methyl-1,3-benzoxazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Aplicaciones Científicas De Investigación

Synthetic Applications

Potassium 4-methyl-1,3-benzoxazole-2-carboxylate serves as an important building block in organic synthesis. Its derivatives are synthesized through various methodologies that enhance its utility in drug development and material sciences.

Synthesis of Benzoxazole Derivatives

Recent advancements have highlighted the efficiency of potassium salts in synthesizing benzoxazole derivatives. For instance, a study demonstrated the use of potassium-ferrocyanide as a catalyst for synthesizing benzoxazoles from 2-aminophenol and aromatic aldehydes under solvent-free conditions, achieving yields between 87% and 96% in less than two minutes . This method exemplifies the growing trend towards greener chemistry practices.

Electroluminescent Materials

The compound has been utilized to create efficient electroluminescent layers for organic light-emitting diodes (OLEDs). The complexation of potassium 4-methyl-1,3-benzoxazole-2-carboxylate with europium ions has shown promising results in enhancing the luminescent properties necessary for OLED applications .

Biological Activities

The biological significance of potassium 4-methyl-1,3-benzoxazole-2-carboxylate and its derivatives is notable, particularly in pharmacology.

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit substantial antimicrobial activity. Potassium 4-methyl-1,3-benzoxazole-2-carboxylate has been linked to compounds that demonstrate effectiveness against various bacterial strains, showcasing potential for therapeutic applications .

Antitumor Activity

Studies have explored the antitumor properties of benzoxazole derivatives synthesized from this compound. For example, several derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), indicating a promising avenue for cancer treatment .

Industrial Applications

Beyond its pharmaceutical implications, potassium 4-methyl-1,3-benzoxazole-2-carboxylate finds applications in various industrial sectors.

Catalysis

The compound's role as a catalyst in organic reactions is significant. Its ability to facilitate reactions under mild conditions makes it attractive for industrial processes where efficiency and environmental considerations are paramount .

Material Science

In materials science, the incorporation of potassium 4-methyl-1,3-benzoxazole-2-carboxylate into polymer matrices has been investigated for improving material properties such as thermal stability and mechanical strength .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of potassium;4-methyl-1,3-benzoxazole-2-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparación Con Compuestos Similares

Potassium;4-methyl-1,3-benzoxazole-2-carboxylate can be compared with other benzoxazole derivatives, such as:

This compound: Known for its antimicrobial and anticancer properties.

This compound: Exhibits similar biological activities but may differ in terms of potency and selectivity.

This compound:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of benzoxazole derivatives in scientific research.

Actividad Biológica

Potassium;4-methyl-1,3-benzoxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activities

The biological activities of this compound are primarily attributed to its derivatives, which have demonstrated various pharmacological effects. Key activities include:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial and fungal pathogens.

- Anticancer Properties : It exhibits cytotoxic effects on various cancer cell lines, making it a candidate for cancer therapy.

- Antifungal Activity : Some studies indicate its potential in treating fungal infections.

These activities are linked to the compound's ability to interact with biological targets, influencing cellular pathways involved in disease processes.

Target and Mode of Action

This compound acts primarily through:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells.

Research indicates that benzoxazole derivatives can influence multiple biochemical pathways, contributing to their therapeutic effects .

Synthesis Methods

The synthesis of this compound typically involves:

- Reagents : 2-Aminophenol is reacted with aldehydes or ketones.

- Catalysts : A magnetic solid acid nanocatalyst is often employed to enhance yield.

- Conditions : The reaction is conducted under reflux conditions in aqueous media.

This method yields high efficiency and purity, facilitating further biological evaluation .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cell lines. Notable findings include:

- Cell Line Studies : In vitro tests on MDA-MB-231 (breast cancer) and HL-60 (leukemia) cells demonstrated significant cytotoxicity. For instance, compounds derived from this benzoxazole exhibited IC50 values ranging from 0.07 to 0.19 µM against PARP-2 enzyme inhibition .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 12 | MDA-MB-231 | 0.07 | PARP-2 Inhibition |

| 27 | HL-60 | 0.057 | Apoptosis Induction |

Antimicrobial Activity

The antimicrobial efficacy was assessed through zone of inhibition tests against selected pathogens:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 12 |

These results indicate that this compound possesses promising antimicrobial properties .

Comparison with Similar Compounds

When compared to other benzoxazole derivatives, this compound shows similar but distinct biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Potassium;4-methyl... | Moderate | High |

| Benzoxazole Derivative A | High | Moderate |

| Benzoxazole Derivative B | Low | High |

This comparison highlights the unique profile of this compound within its chemical class .

Propiedades

IUPAC Name |

potassium;4-methyl-1,3-benzoxazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3.K/c1-5-3-2-4-6-7(5)10-8(13-6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTPESABAYADCS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=N2)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6KNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.